1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)-
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Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is a chemical compound belonging to the class of benzotriazinones These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- typically involves the reaction of benzotriazinone derivatives with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzotriazinone ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde derivative.
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The benzotriazinone ring can interact with nucleophilic sites in proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the hydroxypropyl group, leading to different chemical properties and applications.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-methoxypropyl)-: The methoxy group provides different reactivity compared to the hydroxy group.
1,2,3-Benzotriazin-4(3H)-one, 3-(2-chloropropyl)-:
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(2-hydroxypropyl)- is unique due to the presence of the hydroxypropyl group, which imparts specific chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
72553-68-5 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5,7,14H,6H2,1H3 |
InChI Key |
FKARCXPGASOGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2N=N1)O |
Origin of Product |
United States |
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